1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
1-((E)-3-(Thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with two (E)-3-(thiophen-2-yl)acryloyl groups. Structural elucidation of such compounds typically employs X-ray crystallography, often refined using software like SHELX .
Properties
IUPAC Name |
1-[(E)-3-thiophen-2-ylprop-2-enoyl]-3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-19(7-5-17-3-1-13-30-17)23-11-9-16(10-12-23)25-21(28)15-24(22(25)29)20(27)8-6-18-4-2-14-31-18/h1-8,13-14,16H,9-12,15H2/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOFXBWVHYKFU-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CN(C2=O)C(=O)C=CC3=CC=CS3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CN(C2=O)C(=O)/C=C/C3=CC=CS3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Acrylate Moiety:
- Starting with thiophene-2-carboxaldehyde, it undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine to form the (E)-3-(thiophen-2-yl)acrylic acid.
-
Coupling with Piperidine:
- The (E)-3-(thiophen-2-yl)acrylic acid is then reacted with piperidine to form the corresponding piperidinyl acrylate derivative.
-
Formation of Imidazolidine-2,4-dione Core:
- The piperidinyl acrylate derivative is then reacted with urea or a substituted urea under acidic or basic conditions to form the imidazolidine-2,4-dione core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions: 1-((E)-3-(Thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylate moieties can be reduced to the corresponding alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties due to the presence of thiophene rings.
Biology:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- May serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the acrylate moieties can undergo Michael addition reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with thiazolidin-4-ones and thiazolidine-4-one derivatives, which share heterocyclic cores and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The imidazolidine-2,4-dione core (target compound) lacks sulfur but retains two carbonyl groups, contrasting with the sulfur-containing thiazolidin-4-ones. This may reduce metabolic instability compared to thiazolidinones, which are prone to ring-opening reactions . The dual acryloyl groups in the target compound likely enhance π-stacking interactions in enzyme binding pockets, a feature absent in azo-linked thiazolidine derivatives .
Biological Activity :
- Thiazolidin-4-ones exhibit acetylcholinesterase inhibition (IC₅₀ values in μM range) via aryl group interactions with catalytic sites . The target compound’s thiophene-acryloyl groups may mimic these interactions but with improved lipophilicity for blood-brain barrier penetration.
- Thiazolidine-4-one azo derivatives show moderate antimicrobial activity against E. coli and S. aureus, attributed to azo group redox activity . The target compound’s thiophene moieties could offer analogous redox modulation but with higher steric hindrance.
Physicochemical Properties: The dual thiophene-acryloyl substituents in the target compound increase molecular weight (~550 g/mol) and logP (~3.5), suggesting reduced aqueous solubility but enhanced membrane permeability compared to thiazolidinones (logP ~2.0) .
Biological Activity
The compound 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel synthetic derivative featuring a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 372.5 g/mol
The synthesis typically involves multi-step organic reactions, including the formation of the imidazolidine core and the introduction of the thiophene ring through acryloylation processes. The general synthetic route includes:
- Formation of Thiophene Derivative : Utilizing methods such as the Paal-Knorr synthesis.
- Acryloylation : Reaction with acryloyl chloride in the presence of a base.
- Piperidine Ring Formation : Through reductive amination with piperidone derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The following key findings summarize its biological activity:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer). The IC values were reported at approximately 9.5 µg/mL for MCF7 cells and 12 µg/mL for HEP2 cells .
-
Mechanism of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like BAX. This shift in protein expression leads to mitochondrial membrane permeabilization and subsequent cell death .
- Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the expression of inflammatory markers such as IL-1β and IL-6, contributing to reduced tumor inflammation .
- Impact on Cell Cycle Regulation : Flow cytometric analysis indicated that the compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. The presence of both thiophene and imidazolidine rings has been correlated with enhanced anticancer properties. Variations in substituents on these rings can lead to differing levels of activity against specific cancer types .
Case Studies
Several case studies have documented the efficacy of related thiophene compounds, providing insights into their therapeutic potential:
- Study on Thiophene Derivatives : A series of thiophene-based compounds were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications to the thiophene ring can significantly enhance or diminish anticancer activity .
- Molecular Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest, which is crucial for their anticancer effects .
Q & A
Q. Table 1: Example Reaction Conditions
Advanced: How can reaction conditions be optimized to minimize byproduct formation during the acylation steps?
Answer:
Byproduct formation (e.g., over-acylation or hydrolysis) can be mitigated via:
- Design of Experiments (DoE) : Use factorial designs to screen temperature, solvent polarity, and stoichiometry. For example, Bayesian optimization algorithms can predict optimal conditions with fewer trials .
- In-line analytics : Implement HPLC or real-time IR spectroscopy to detect undesired intermediates early .
- Protecting groups : Temporarily block reactive sites on the imidazolidine core during piperidine acylation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of acryloyl groups and piperidine substitution. Key signals:
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~570–580 Da) .
- X-ray crystallography : Resolves stereochemistry of the (E)-acryloyl groups, though crystallization may require slow evaporation from DMSO/water .
Advanced: How do computational methods predict the electronic properties of the thiophene-acryloyl moieties?
Answer:
- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing acryloyl group lowers the LUMO, enhancing electrophilicity .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), identifying potential binding sites on the thiophene rings .
- MD simulations : Assess solvation effects in DMSO/water mixtures to guide solubility experiments .
Data Contradiction: How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?
Answer:
- Cross-validation : Compare experimental shifts with computed values (e.g., via ACD/Labs or ChemDraw predictions). Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding .
- Solvent effects : Recalculate DFT shifts using explicit solvent models (e.g., PCM for DMSO) .
- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria in the acryloyl groups .
Advanced: What strategies address low yields in the final cyclization step to form the imidazolidine-2,4-dione core?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
- Workup optimization : Extract the product at pH 6–7 to avoid lactam hydrolysis .
Basic: What biological activity hypotheses exist for this compound, based on structural analogs?
Answer:
- Antimicrobial potential : Thiophene and imidazolidine-dione motifs are associated with activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Antioxidant activity : The conjugated acryloyl system may scavenge free radicals, measurable via DPPH assays .
- Enzyme inhibition : Molecular docking suggests potential for kinase or protease inhibition due to planar aromatic regions .
Advanced: How can researchers design derivatives to improve metabolic stability without losing activity?
Answer:
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to alter metabolism pathways .
- Prodrug strategies : Mask polar groups (e.g., imidazolidine carbonyls) as esters for enhanced bioavailability .
- Metabolite identification : Use LC-MS/MS to identify major Phase I metabolites and guide structural tweaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
